4-(2,2-Difluoroethoxy)phenacylamine hydrochloride
Description
4-(2,2-Difluoroethoxy)phenacylamine hydrochloride is a synthetic organic compound characterized by a phenacylamine backbone substituted with a 2,2-difluoroethoxy group at the para position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for laboratory research.
Key features:
- Molecular formula: Likely $ \text{C}{10}\text{H}{12}\text{ClF}_2\text{NO} $ (inferred from analogs in –9).
- Functional groups: A primary amine (-NH$2$), a difluoroethoxy (-OCH$2$CF$_2$) substituent, and a hydrochloride counterion.
- Applications: Used as a versatile intermediate for designing fluorinated bioactive molecules .
Properties
Molecular Formula |
C10H12ClF2NO2 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
2-amino-1-[4-(2,2-difluoroethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-10(12)6-15-8-3-1-7(2-4-8)9(14)5-13;/h1-4,10H,5-6,13H2;1H |
InChI Key |
HQOGACBHPMSEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)OCC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)phenacylamine hydrochloride typically involves the reaction of 4-hydroxyphenacylamine with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the 2,2-difluoroethoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)phenacylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenacylamine derivatives.
Scientific Research Applications
4-(2,2-Difluoroethoxy)phenacylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with fluorinated alkoxy or aryloxy substituents, primary/secondary amines, and hydrochloride salts.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Source |
|---|---|---|---|---|---|
| 4-(2,2-Difluoroethoxy)phenacylamine HCl | C${10}$H${12}$ClF$_2$NO* | ~251.7* | Para-difluoroethoxy, phenacylamine | Not explicitly listed | Inferred |
| 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine HCl | C${11}$H${16}$ClF$_2$NO | 251.7 | Para-difluoroethoxy, propane chain | 1431963-43-7 | |
| 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine HCl | C${10}$H${13}$ClF$_3$NO | 255.67 | 3-Fluoro, ethylamine chain | 1373865-58-7 | |
| 4-(Difluoromethoxy)phenylmethanamine HCl | C${14}$H${14}$ClF$_2$NO | 285.72 | Difluoromethoxy, diphenylmethane | 2044872-13-9 | |
| 2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) | C$8$H${12}$ClNO$_2$ | 189.64 | Catechol (-OH) groups | 62-31-7 | |
| 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl | C$9$H${14}$ClNO$_2$ | 203.67 | 4-Hydroxy, 3-methoxy | Not listed |
*Estimated based on analogs.
Key Differences and Implications
Fluorination Patterns: The 2,2-difluoroethoxy group in the target compound increases lipophilicity compared to hydroxyl or methoxy substituents (e.g., dopamine HCl ). This enhances membrane permeability and metabolic stability, a common strategy in fluorinated drug design.
Carbon Chain Length :
- The propan-1-amine chain in extends the molecule’s length, which may influence interactions with hydrophobic binding pockets in biological targets .
Aromatic Substituents :
- Diphenylmethane in adds bulkiness, reducing solubility but increasing affinity for lipophilic targets .
- Catechol groups in dopamine HCl () confer high polarity and reactivity, limiting blood-brain barrier penetration compared to fluorinated analogs .
Counterion Effects :
- Hydrochloride salts (common across all compounds) improve crystallinity and aqueous solubility, facilitating formulation in preclinical studies .
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